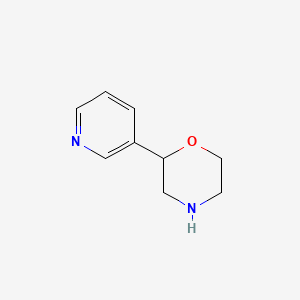

2-(Pyridin-3-yl)morpholine

説明

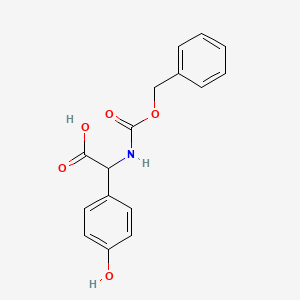

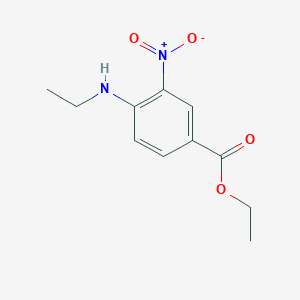

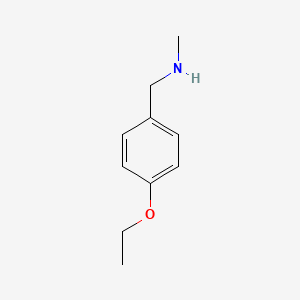

2-(Pyridin-3-yl)morpholine is a compound with the molecular formula C9H12N2O . It is also known by other synonyms such as 2-pyridin-3-ylmorpholine and Morpholine, 2-(3-pyridinyl)- . The compound has a molecular weight of 164.20 g/mol .

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature. For instance, a series of new acetamide derivatives of primary and secondary amines have been synthesized under microwave irradiation . Another study reported the synthesis of heterocyclic 1,2,3-triazenes by diazotation of 3-aminopyridine followed by coupling with morpholine .Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring and a pyridine ring . The InChI string for the compound is InChI=1S/C9H12N2O/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h1-3,6,9,11H,4-5,7H2 . The compound also has a Canonical SMILES representation: C1COC(CN1)C2=CN=CC=C2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 164.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are both 164.094963011 g/mol . The Topological Polar Surface Area of the compound is 34.2 Ų .科学的研究の応用

Materials Science and Corrosion Inhibition

- Corrosion Inhibition on Mild Steel : Cadmium(II) Schiff base complexes, including those derived from 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine (L2), have demonstrated corrosion inhibition properties on mild steel in acidic environments. These complexes form protective layers on the metal surface, significantly reducing corrosion rates. The effectiveness of these compounds in corrosion inhibition was further supported by electrochemical studies and density functional theory (DFT) calculations (Das et al., 2017).

Medicinal Chemistry and Drug Discovery

- Inhibition of PI3K-AKT-mTOR Pathway : A study discovered a potent non-nitrogen containing morpholine isostere within inhibitors of the PI3K-AKT-mTOR pathway, highlighting the versatility of the morpholine scaffold in medicinal chemistry. The design of this novel compound showcases morpholine's utility in forming key hydrogen bonding interactions, crucial for the inhibition of PI3K and related kinases (Hobbs et al., 2019).

Organic Electronics

- Organic Light-Emitting Diodes (OLEDs) : Highly efficient phosphorescent iridium(III) complexes with 2-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)pyridine and morpholine as ancillary ligands have been synthesized for red and white OLED applications. These complexes exhibit high photoluminescence quantum yields, contributing to the development of OLEDs with excellent color stability and efficiency (Tao et al., 2017).

Catalysis

- Suzuki–Miyaura and Sonogashira Coupling Reactions : The pyridine containing Pd–N-heterocyclic carbene complex, notably involving morpholine scaffolds, showed exceptional catalytic activity in Suzuki–Miyaura and Sonogashira cross-coupling reactions. This highlights morpholine derivatives' role in facilitating efficient bond formations under green conditions (Reddy et al., 2016).

Photophysics and Fluorophores

- Photophysical Properties and Fluorophore Design : Studies on 2-substituted pyridines, including morpholino derivatives, have contributed significantly to the development of highly emissive fluorophores. These compounds demonstrate strong fluorescence in both solution and solid states, useful for applications ranging from sensing to organic electronics (Hagimori et al., 2019).

将来の方向性

Research involving compounds similar to 2-(Pyridin-3-yl)morpholine is ongoing. For instance, pyridine derivatives are being explored for their potential as antimicrobial agents . Additionally, compounds with a pyridine scaffold are being investigated for their potential in cancer treatment . These research directions suggest that this compound and similar compounds may have promising applications in the future.

特性

IUPAC Name |

2-pyridin-3-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h1-3,6,9,11H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUJWYHBVHJUKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396845 | |

| Record name | 2-(pyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90437-05-1 | |

| Record name | 2-(pyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Tosyl-6-azabicyclo[3.1.0]hexane](/img/structure/B1598583.png)

![4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598593.png)